molecular formula C15H6ClFN2O3S B12965962 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

Katalognummer: B12965962
Molekulargewicht: 348.7 g/mol
InChI-Schlüssel: FMNUZWMTVRWGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzo-thiazolo-naphthyridine core, which is further functionalized with chloro, fluoro, and carboxylic acid groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid typically involves multi-step synthetic routes that include the formation of the core heterocyclic structure followed by functionalization. One common approach starts with the cyclization of appropriate precursors to form the benzo-thiazolo-naphthyridine core. This is followed by selective chlorination and fluorination reactions to introduce the chloro and fluoro substituents.

Analyse Chemischer Reaktionen

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro and fluoro substituents may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also play a role in the compound’s interactions with biological molecules, potentially affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H6ClFN2O3S

Molekulargewicht

348.7 g/mol

IUPAC-Name

2-chloro-3-fluoro-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid

InChI

InChI=1S/C15H6ClFN2O3S/c16-12-7(17)5-6-11(20)10(15(21)22)14-19(13(6)18-12)8-3-1-2-4-9(8)23-14/h1-5H,(H,21,22)

InChI-Schlüssel

FMNUZWMTVRWGIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N3C(=C(C(=O)C4=CC(=C(N=C43)Cl)F)C(=O)O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.